2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
The compound 2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. The presence of the thiophen-2-yl group suggests potential for significant biological activity, given that thiophene derivatives are known for their various pharmacological properties.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have been synthesized and shown to possess anti-inflammatory and analgesic activities . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for similar compounds involve the formation of bicyclic derivatives and the introduction of substituents that can influence biological activity .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been studied, such as 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, which crystallizes with two independent molecules in the asymmetric unit. The geometrical features of these molecules are similar, with the phenyl ring oriented at slight angles with respect to the thiazole ring. In the crystal, molecules are linked via hydrogen bonds, forming chains along specific crystallographic directions . This information provides insight into how the molecular structure of this compound might influence its crystalline properties and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is often associated with the presence of substituents that can participate in various chemical reactions. The provided papers do not detail specific reactions for the compound , but the synthesis of similar compounds involves reactions such as alkylation, acylation, and the formation of hydrogen bonds in the crystalline state .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the nature of their substituents. For example, the presence of alkoxyphenyl substituents has been observed to affect the pharmacological properties of related compounds . Additionally, the crystal structure analysis of a related compound shows that hydrogen bonding plays a significant role in the solid-state properties . The pharmacological tests of similar compounds have demonstrated anti-inflammatory and analgesic activities, suggesting that the physical and chemical properties of these molecules contribute to their biological efficacy .
Scientific Research Applications
Antimicrobial Activities
Compounds derived from thiazole, similar to the chemical structure , have been studied for their antimicrobial activities. For instance, derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one showed antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Pharmacological Activities
A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates demonstrated significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, these compounds showed antioxidant activity similar to ascorbic acid (Attimarad et al., 2017).
Anti-Diabetic Potential
Novel bi-heterocyclic compounds containing a thiazole structure exhibited potent inhibitory potential against the alpha-glucosidase enzyme, indicating their value as anti-diabetic agents (Abbasi et al., 2020).
Optoelectronic Properties
Thiazole-based polythiophenes, which may have structural similarities with the compound , showed promising optoelectronic properties. These properties make them potentially useful in electronic applications (Camurlu & Guven, 2015).
Antitumor Activities
Compounds synthesized from a related chemical structure exhibited cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Thiazoles are found in many biologically active compounds and have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Future Directions
properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S3/c12-10(15)4-7-5-17-11(13-7)18-6-8(14)9-2-1-3-16-9/h1-3,5H,4,6H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLVMJIZVYTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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